Cas no 2227692-76-2 (rac-(3R,4S)-4-(oxan-4-yl)oxolan-3-ol)

rac-(3R,4S)-4-(oxan-4-yl)oxolan-3-ol 化学的及び物理的性質
名前と識別子
-
- rac-(3R,4S)-4-(oxan-4-yl)oxolan-3-ol
- 2227692-76-2
- EN300-1625518
-
- インチ: 1S/C9H16O3/c10-9-6-12-5-8(9)7-1-3-11-4-2-7/h7-10H,1-6H2/t8-,9+/m0/s1
- InChIKey: RNRJADRNDGUTCX-DTWKUNHWSA-N
- ほほえんだ: O1C[C@H]([C@@H](C1)C1CCOCC1)O
計算された属性
- せいみつぶんしりょう: 172.109944368g/mol
- どういたいしつりょう: 172.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 38.7Ų
rac-(3R,4S)-4-(oxan-4-yl)oxolan-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1625518-0.25g |
rac-(3R,4S)-4-(oxan-4-yl)oxolan-3-ol |
2227692-76-2 | 0.25g |
$1789.0 | 2023-06-04 | ||
Enamine | EN300-1625518-5.0g |
rac-(3R,4S)-4-(oxan-4-yl)oxolan-3-ol |
2227692-76-2 | 5g |
$5635.0 | 2023-06-04 | ||
Enamine | EN300-1625518-100mg |
rac-(3R,4S)-4-(oxan-4-yl)oxolan-3-ol |
2227692-76-2 | 100mg |
$804.0 | 2023-09-22 | ||
Enamine | EN300-1625518-0.05g |
rac-(3R,4S)-4-(oxan-4-yl)oxolan-3-ol |
2227692-76-2 | 0.05g |
$1632.0 | 2023-06-04 | ||
Enamine | EN300-1625518-0.1g |
rac-(3R,4S)-4-(oxan-4-yl)oxolan-3-ol |
2227692-76-2 | 0.1g |
$1711.0 | 2023-06-04 | ||
Enamine | EN300-1625518-1.0g |
rac-(3R,4S)-4-(oxan-4-yl)oxolan-3-ol |
2227692-76-2 | 1g |
$1944.0 | 2023-06-04 | ||
Enamine | EN300-1625518-10.0g |
rac-(3R,4S)-4-(oxan-4-yl)oxolan-3-ol |
2227692-76-2 | 10g |
$8357.0 | 2023-06-04 | ||
Enamine | EN300-1625518-2500mg |
rac-(3R,4S)-4-(oxan-4-yl)oxolan-3-ol |
2227692-76-2 | 2500mg |
$1791.0 | 2023-09-22 | ||
Enamine | EN300-1625518-50mg |
rac-(3R,4S)-4-(oxan-4-yl)oxolan-3-ol |
2227692-76-2 | 50mg |
$768.0 | 2023-09-22 | ||
Enamine | EN300-1625518-10000mg |
rac-(3R,4S)-4-(oxan-4-yl)oxolan-3-ol |
2227692-76-2 | 10000mg |
$3929.0 | 2023-09-22 |
rac-(3R,4S)-4-(oxan-4-yl)oxolan-3-ol 関連文献
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
rac-(3R,4S)-4-(oxan-4-yl)oxolan-3-olに関する追加情報
Professional Introduction to rac-(3R,4S)-4-(oxan-4-yl)oxolan-3-ol (CAS No. 2227692-76-2)
The compound rac-(3R,4S)-4-(oxan-4-yl)oxolan-3-ol, identified by the CAS number 2227692-76-2, represents a significant advancement in the field of chiral chemistry and pharmaceutical research. This enantiomerically pure molecule has garnered considerable attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The compound's name highlights its stereochemistry, with the configuration specified as rac (a mixture of enantiomers), indicating its non-superimposable mirror-image forms. The presence of an oxan-4-yl group suggests a tetrahydropyran ring system, which is commonly found in biologically active molecules.
In recent years, the demand for chiral drugs has surged, driven by the realization that many pharmacologically active compounds exhibit enantioselective behavior. This means that one enantiomer of a drug can be therapeutically active while the other may be inactive or even harmful. The synthesis and characterization of racemic mixtures like rac-(3R,4S)-4-(oxan-4-yl)oxolan-3-ol are crucial for understanding their pharmacological profiles and for the development of enantiomerically pure drugs. Advanced synthetic methodologies have enabled the efficient production of such complex molecules, paving the way for more targeted and effective therapies.
The structural motif of rac-(3R,4S)-4-(oxan-4-yl)oxolan-3-ol is particularly interesting because it combines a cyclic ether with a hydroxylated aliphatic backbone. This configuration can influence the molecule's solubility, metabolic stability, and binding affinity to biological targets. The tetrahydropyran ring is known to enhance bioavailability by improving solubility in both water and lipids, making it an attractive scaffold for drug design. Furthermore, the stereochemistry at the chiral centers (C3 and C4) plays a pivotal role in determining the compound's biological activity.
Recent studies have demonstrated that derivatives of tetrahydropyrans exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. For instance, modifications of this scaffold have been explored in the development of new antiviral agents and anticancer drugs. The compound rac-(3R,4S)-4-(oxan-4-yl)oxolan-3-ol could serve as a key intermediate in synthesizing these derivatives, offering a versatile platform for further chemical manipulation. Researchers are particularly interested in exploring its potential as a precursor for drugs targeting neurological disorders, where precise stereochemical control is essential.
The synthesis of rac-(3R,4S)-4-(oxan-4-yl)oxolan-3-ol involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include the construction of the tetrahydropyran ring via intramolecular cyclization and the introduction of the hydroxyl group at the appropriate position. These reactions often require careful optimization to achieve high yields and enantioselectivity. Catalytic methods, including asymmetric hydrogenation and enzymatic resolutions, have been employed to enhance the efficiency and selectivity of these processes.
In addition to its synthetic significance, rac-(3R,4S)-4-(oxan-4-yl)oxolan-3-ol has been studied for its potential applications in material science. The rigid cyclic structure can impart unique mechanical properties to polymers and coatings when incorporated into their backbones. This has led to investigations into its use as a building block for advanced materials with tailored properties. Such applications are particularly relevant in industries requiring high-performance polymers with specific functionalities.
The pharmacological evaluation of rac-(3R,4S)-4-(oxan-4-yl)oxolan-3-ol is ongoing but has already revealed promising results. Initial studies suggest that it interacts with various biological targets with high affinity, making it a candidate for further development into therapeutic agents. The compound's ability to modulate enzyme activity and receptor binding is being explored in detail through computational modeling and experimental assays. These efforts aim to identify its most potent derivatives and optimize their pharmacokinetic profiles.
The future prospects for this compound are vast, with potential applications spanning multiple fields including medicine, agriculture, and materials science. As research continues to uncover new synthetic routes and biological activities, rac-(3R,4S)-4-(oxan-4-ylo)xolan - 3 - ol (CAS No. 2227692 - 76 - 2) is poised to play a pivotal role in shaping these industries. Its unique structural features and stereochemical configuration make it a valuable asset in the quest for innovative solutions across scientific disciplines.
2227692-76-2 (rac-(3R,4S)-4-(oxan-4-yl)oxolan-3-ol) 関連製品
- 952959-27-2(4-(5-Amino-1,3,4-thiadiazol-2-yl)methoxybenzenesulfonic Acid)
- 735306-98-6(N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide)
- 2247487-29-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate)
- 1804068-68-5(2-(2-Chloropropanoyl)-4-methoxymandelic acid)
- 2763927-69-9(6-{[(Tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid)
- 1806983-63-0(Ethyl 2-bromo-5-hydroxypyridine-3-acetate)
- 1864074-68-9(Cycloheptyl(thiophen-3-yl)methanamine hydrochloride)
- 1037135-07-1(4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione)
- 1187037-89-3(ethyl 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate)
- 1435935-87-7((4-(5-(3-(9H-Carbazol-9-yl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)diphenylphosphine oxide)




